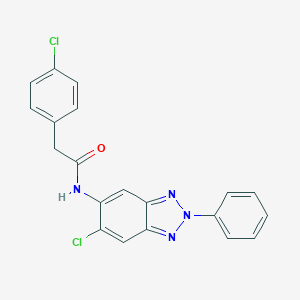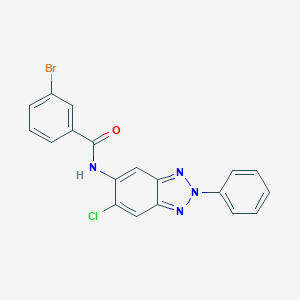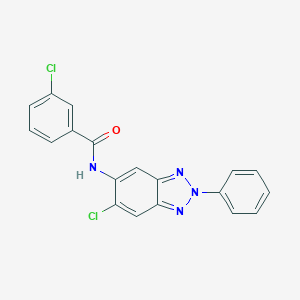![molecular formula C10H13Cl2NO B283594 3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
3-[(2,4-Dichlorobenzyl)amino]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dichlorobenzyl)amino]-1-propanol, also known as DCB, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 255.15 g/mol. DCB is commonly used in the pharmaceutical industry for its antifungal and antibacterial properties.
作用機序
The mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol is not well understood. It is believed that 3-[(2,4-Dichlorobenzyl)amino]-1-propanol disrupts the cell membrane of microorganisms, leading to their death. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are difficult to eradicate.
Biochemical and Physiological Effects:
3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been found to have low toxicity in vitro and in vivo. It does not cause significant damage to mammalian cells and tissues. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been shown to have a low potential for inducing mutations or chromosomal aberrations.
実験室実験の利点と制限
3-[(2,4-Dichlorobenzyl)amino]-1-propanol is a relatively cheap and readily available compound that can be easily synthesized in the laboratory. It has a long shelf life and can be stored at room temperature. However, 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain applications. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol can also be sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for research on 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. One area of interest is the development of new formulations of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol that can improve its solubility and stability. Another area of interest is the investigation of the mechanism of action of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol. Further research is needed to understand how 3-[(2,4-Dichlorobenzyl)amino]-1-propanol interacts with microorganisms and how it disrupts their cell membranes. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also shown promise as a potential treatment for biofilm-related infections. Future research could focus on developing new strategies for using 3-[(2,4-Dichlorobenzyl)amino]-1-propanol to prevent and treat biofilm-related infections.
合成法
The synthesis of 3-[(2,4-Dichlorobenzyl)amino]-1-propanol involves the reaction of 2,4-dichlorobenzylamine with 1-chloropropane in the presence of a base. The reaction takes place at room temperature and yields 3-[(2,4-Dichlorobenzyl)amino]-1-propanol as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[(2,4-Dichlorobenzyl)amino]-1-propanol has been extensively used in scientific research due to its antifungal and antibacterial properties. It has been found to be effective against a wide range of microorganisms, including Candida albicans, Aspergillus fumigatus, Escherichia coli, and Staphylococcus aureus. 3-[(2,4-Dichlorobenzyl)amino]-1-propanol has also been used as a preservative in cosmetics and personal care products.
特性
分子式 |
C10H13Cl2NO |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
3-[(2,4-dichlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChIキー |
YLEDMDVNDLBCGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B283512.png)
![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283514.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B283518.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)


